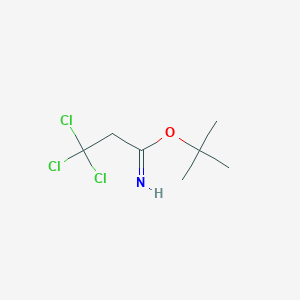

Tert-butyl 3,3,3-trichloropropanimidate

Description

Tert-butyl 3,3,3-trichloropropanimidate is a halogenated imidate ester characterized by a tert-butyl group and a propanimidate backbone substituted with three chlorine atoms. This compound’s structure features a trichloromethyl group adjacent to the imidate functionality, rendering it highly electron-deficient. Such electronic properties enhance its reactivity in nucleophilic substitution or addition reactions, making it valuable in organic synthesis, particularly for constructing nitrogen-containing heterocycles or as a precursor for amidine derivatives .

Properties

IUPAC Name |

tert-butyl 3,3,3-trichloropropanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl3NO/c1-6(2,3)12-5(11)4-7(8,9)10/h11H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCUHQWXLWXWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=N)CC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 3,3,3-trichloropropanimidate typically involves the reaction of tert-butylamine with 3,3,3-trichloropropionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform . The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Chemical Reactions Analysis

Tert-butyl 3,3,3-trichloropropanimidate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox reactions under specific conditions.

Scientific Research Applications

Tert-butyl 3,3,3-trichloropropanimidate is used in various scientific research applications, including:

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

Material Science: It is utilized in the creation of novel materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 3,3,3-trichloropropanimidate involves its reactivity with nucleophiles due to the presence of the trichloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Key Observations :

- The target’s imidate group distinguishes it from esters and carbamates, offering unique reactivity in forming intermediates like nitrilium ions.

- Trichloromethyl substitution introduces strong electron-withdrawing effects, contrasting with the electron-donating amino () or bulky cyclohexyl groups ().

- Halogenated analogs (e.g., bromophenyl in ) share utility in cross-coupling reactions, but the target’s trichloro motif may favor elimination or hydrolysis pathways.

Physicochemical Properties

- Polarity: Compounds with hydroxyl or amino groups () exhibit higher polarity, enhancing water solubility. The target’s trichloromethyl group likely reduces polarity, favoring organic solvents.

- Stability : Tert-butyl esters (–2) are generally stable under basic conditions, whereas imidates (target) may hydrolyze in acidic or aqueous media. Carbamates () offer intermediate stability.

Stability and Handling Considerations

- Halogenated Compounds : Bromine- or chlorine-containing derivatives (, target) may require inert storage conditions to prevent degradation.

- Imidates vs. Esters : Imidates are more moisture-sensitive than esters (–2), necessitating anhydrous handling.

Research Findings

- Electron-Withdrawing Effects : Trichloromethyl groups (target) increase electrophilicity at the imidate carbon, accelerating nucleophilic attacks compared to unsubstituted analogs .

- Steric vs. Electronic Influence : Bulky substituents (e.g., cyclohexyl in ) hinder reactivity, while electron-withdrawing groups (target) enhance it.

- Synthetic Versatility : Carbamates () and imidates (target) are both intermediates in drug discovery, but imidates offer broader utility in heterocycle formation .

Biological Activity

Tert-butyl 3,3,3-trichloropropanimidate is a chemical compound that has gained attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure that includes a tert-butyl group and three chlorine atoms attached to a propanimidate backbone. This configuration contributes to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains and viruses, suggesting its potential as an antimicrobial agent. Specifically, studies have demonstrated its efficacy against:

- Bacterial Infections : Effective against Gram-positive and Gram-negative bacteria.

- Viral Infections : Inhibitory effects on certain viral pathogens, including influenza and herpes simplex virus (HSV) .

2. Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways:

- Mechanism of Action : The compound appears to activate the caspase pathway, leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : It has been reported to cause cell cycle arrest in the G2/M phase, hindering cancer cell proliferation .

Case Study 1: Antiviral Activity

A study conducted on the antiviral effects of this compound demonstrated a dose-dependent inhibition of viral replication in vitro. The compound was tested against multiple viral strains, showing promise as a potential therapeutic agent for viral infections.

- Results : The compound reduced viral load by up to 70% at higher concentrations.

- : These findings support further investigation into its use as an antiviral agent .

Case Study 2: Anticancer Efficacy

In another study focusing on cancer treatment, this compound was evaluated in human cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells.

- Results : The compound exhibited IC50 values in the low micromolar range.

- Mechanisms : The study noted increased levels of reactive oxygen species (ROS) and activation of apoptotic markers .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.